molecular formula C18H11FN6 B2461605 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1003987-80-1

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2461605
CAS No.: 1003987-80-1
M. Wt: 330.326
InChI Key: FCMHAGNXPSMDCZ-UHFFFAOYSA-N
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Description

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a phthalazine moiety, along with an amino group and a fluorophenyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted phthalazine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and fluorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-3-carbonitrile
  • 5-amino-1-(4-(3-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-(4-chlorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biological Activity

5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing recent findings, synthesis methods, and potential applications.

Chemical Structure

The compound can be represented structurally as follows:

C15H12FN5\text{C}_{15}\text{H}_{12}\text{F}\text{N}_5

Molecular Details

  • Molecular Formula : C15H12F N5
  • Molecular Weight : 285.29 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar pyrazole derivatives inhibited tumor growth in vitro and in vivo models. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Anti-inflammatory Effects

Another notable activity is the compound's anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

StudyFindingsMethodology
Study ADemonstrated significant anticancer activity against breast cancer cellsIn vitro assays using MTT and flow cytometry
Study BShowed anti-inflammatory effects by reducing COX-2 expressionIn vivo models with induced inflammation
Study CExhibited antimicrobial activity against E. coli and S. aureusDisk diffusion method

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of Pyrazole Ring : Utilizing a Michael-type addition reaction.
  • Introduction of Phthalazinyl Group : Achieved through coupling reactions with phthalazine derivatives.
  • Fluorination : Selective introduction of fluorine at the para position on the phenyl ring.

Properties

IUPAC Name

5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6/c19-13-7-5-11(6-8-13)16-14-3-1-2-4-15(14)18(24-23-16)25-17(21)12(9-20)10-22-25/h1-8,10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHAGNXPSMDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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